Methyl 2-benzylisoindoline-5-carboxylate
Overview
Description
Methyl 2-benzylisoindoline-5-carboxylate is a chemical compound with the molecular formula C17H17NO2. It is an isoindoline derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Methyl 2-benzylisoindoline-5-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For this compound, it is known to be a yellow to brown solid and is stored at temperatures between 2-8°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-benzylisoindoline-5-carboxylate typically involves the reaction of isoindoline derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Formation of benzylisoindoline-5-carboxylic acid.
Reduction: Formation of benzylisoindoline-5-methanol.
Substitution: Formation of various substituted isoindoline derivatives.
Scientific Research Applications
Methyl 2-benzylisoindoline-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Methyl 2-benzylisoindoline-1,3-dione: Another isoindoline derivative with similar structural features but different functional groups.
Methyl 2-phenylisoindoline-5-carboxylate: A compound with a phenyl group instead of a benzyl group, leading to different chemical and biological properties.
Uniqueness: Methyl 2-benzylisoindoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other isoindoline derivatives.
Properties
IUPAC Name |
methyl 2-benzyl-1,3-dihydroisoindole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-17(19)14-7-8-15-11-18(12-16(15)9-14)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXLSDRIKBTOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CN(C2)CC3=CC=CC=C3)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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